molecular formula C10H10BNO2 B1394406 (6-METHYL-5-QUINOLINYL)BORONIC ACID CAS No. 1287753-42-7

(6-METHYL-5-QUINOLINYL)BORONIC ACID

Cat. No.: B1394406
CAS No.: 1287753-42-7
M. Wt: 187 g/mol
InChI Key: CNTWHKAWJCAEIJ-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C10H10BNO2 and a molecular weight of 187.00 g/mol. It appears as a white to off-white powder that is soluble in water and organic solvents.

Preparation Methods

The synthesis of (6-METHYL-5-QUINOLINYL)BORONIC ACID typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups . Industrial production methods for boronic acids often involve the oxidation of boranes or the hydrolysis of borate esters .

Chemical Reactions Analysis

(6-METHYL-5-QUINOLINYL)BORONIC ACID undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the boronic acid to a borate ester or boric acid.

    Reduction: The boronic acid can be reduced to form boranes.

    Substitution: In the Suzuki–Miyaura coupling, the boronic acid reacts with halides to form new carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like water or organic solvents.

Scientific Research Applications

(6-METHYL-5-QUINOLINYL)BORONIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (6-METHYL-5-QUINOLINYL)BORONIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

(6-METHYL-5-QUINOLINYL)BORONIC ACID can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.

    4-Methylphenylboronic acid: Similar in structure but with a different substitution pattern on the aromatic ring.

    2-Thienylboronic acid: Contains a thiophene ring instead of a quinoline ring. The uniqueness of this compound lies in its quinoline ring structure, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science

Properties

IUPAC Name

(6-methylquinolin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTWHKAWJCAEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=CC=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286705
Record name B-(6-Methyl-5-quinolinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287753-42-7
Record name B-(6-Methyl-5-quinolinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287753-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(6-Methyl-5-quinolinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methylquinolin-5-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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